1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Overview
Description
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is a halogenated organic compound with the molecular formula C₄HBrF₈. It is characterized by the presence of bromine and multiple fluorine atoms, making it a member of the perfluorinated compounds family. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications .
Mechanism of Action
Target of Action
This compound is a fluorinated alkane, and such compounds are generally known for their reactivity and potential use in various chemical reactions .
Mode of Action
Fluorinated alkanes are often used in chemical synthesis due to their unique properties, such as high reactivity and ability to introduce fluorine atoms into other molecules .
Biochemical Pathways
Fluorinated alkanes can participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the types of reactions it can participate in .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane can be synthesized through the bromination of 1,1,2,2,3,3,4,4-octafluorobutane. The reaction typically involves the use of bromine or hydrogen bromide as the brominating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve efficient bromination while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and primary amines are commonly used.
Major Products Formed:
Scientific Research Applications
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane has several applications in scientific research:
Comparison with Similar Compounds
- 1-Bromo-1,1,2,2,3,3,4,4-tetrafluorobutane
- 1-Bromo-1,1,2,2,3,3,4,4-hexafluorobutane
- 1-Bromo-1,1,2,2,3,3,4,4-decafluorobutane
Comparison: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to its analogs with fewer or more fluorine atoms, it offers a balance of reactivity and stability, making it particularly useful in applications requiring high thermal and chemical resistance .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4-octafluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZIQULETJOWKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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